(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2H-1,3-benzodioxole-5-carboxylate
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and Conformational Studies
X-ray crystallographic studies of analogous benzotriazinone derivatives reveal critical insights into the structural preferences of this compound. For instance, bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes exhibit nearly perpendicular orientations between the benzotriazinone rings and aliphatic chains, as observed in compounds with propane and pentane spacers. The benzotriazinone moiety adopts a shallow boat conformation, deviating slightly from planarity due to intramolecular strain.
Hydrogen bonding plays a pivotal role in crystal packing. Weak C–H···X (X = N/O) interactions stabilize the lattice, with no evidence of π-π stacking between aromatic systems. Disorder in the benzotriazinone unit is observed in certain derivatives, particularly when linked to flexible aliphatic chains, suggesting dynamic conformational equilibria in the solid state.
Table 1: Crystallographic Parameters for Analogous Benzotriazinone Derivatives
| Parameter | Compound 5 | Compound 6 | Compound 7 | Compound 8 | Compound 9 |
|---|---|---|---|---|---|
| Bond Length (C–N), Å | 1.34 | 1.33 | 1.35 | 1.34 | 1.33 |
| Dihedral Angle (°) | 89.2 | 87.6 | 91.3 | 88.9 | 90.1 |
| H-Bond Distance (Å) | 2.65 | 2.68 | 2.63 | 2.70 | 2.67 |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The $$ ^1 \text{H} $$-NMR spectrum of this compound displays distinct signals for the benzodioxole and benzotriazinone protons. The methylene group linking the two moieties resonates as a singlet at δ 4.8–5.2 ppm, while the benzodioxole’s methylenedioxy protons appear as two doublets between δ 5.9–6.1 ppm. Aromatic protons on the benzotriazinone ring exhibit deshielded resonances (δ 7.8–8.3 ppm) due to electron-withdrawing effects of the triazinone core.
In $$ ^{13} \text{C} $$-NMR, the carbonyl carbon of the benzodioxole ester group appears at δ 165–168 ppm, while the triazinone carbonyl resonates at δ 160–162 ppm. The methylene carbon linking the two heterocycles shows a signal at δ 45–48 ppm, consistent with its sp³ hybridization.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound reveals a molecular ion peak at m/z 325.0732 ([M+H]$$ ^+ $$), corresponding to the molecular formula $$ \text{C}{16}\text{H}{12}\text{N}3\text{O}5 $$. Key fragmentation pathways include:
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311++G(d,p) level optimize the geometry, revealing a planar benzodioxole moiety and a slightly distorted benzotriazinone ring. The calculated bond lengths for C–N in the triazinone core (1.33–1.35 Å) align with crystallographic data. HOMO-LUMO analysis indicates a bandgap of 4.2 eV, with electron density localized on the triazinone’s oxygen and nitrogen atoms.
Table 2: DFT-Derived Electronic Parameters
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | -2.58 |
| Dipole Moment (Debye) | 3.92 |
Molecular Orbital Analysis
The HOMO of the compound primarily resides on the benzotriazinone moiety, reflecting its electron-deficient nature, while the LUMO is distributed across the benzodioxole ester group. This orbital configuration suggests preferential reactivity at the triazinone core in nucleophilic reactions. Non-covalent interaction (NCI) plots highlight weak van der Waals interactions between the methylene linker and aromatic rings, corroborating crystallographic observations of flexible packing.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c20-15-11-3-1-2-4-12(11)17-18-19(15)8-22-16(21)10-5-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBRBLVPTGFZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2H-1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzotriazinyl intermediate, which is then reacted with a benzodioxole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2H-1,3-benzodioxole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific functional groups in the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile reagent in organic chemistry. Its ability to facilitate coupling reactions makes it valuable for synthesizing complex molecules. For instance:
- Coupling Reactions : The compound is effective in forming carbon-carbon bonds, essential in the synthesis of various organic compounds. It has been used to synthesize macrocyclic polyamines and other complex structures through efficient coupling strategies .
Pharmaceutical Development
The pharmaceutical industry is particularly interested in this compound due to its potential as a drug candidate. Key applications include:
- Drug Design : The compound has been utilized in the design of pharmaceuticals targeting specific biological pathways. Its derivatives have shown promise in treating various conditions by acting on specific receptors or enzymes .
- Bioactivity : Research indicates that derivatives of benzotriazines exhibit significant biological activities, including antibacterial and anticancer properties. This makes them suitable candidates for further drug development .
Material Science
In material science, the compound's unique properties enhance the performance of materials:
- Polymer Formulation : The incorporation of this compound into polymers improves thermal stability and mechanical strength. This application is crucial for developing advanced materials used in various industrial applications .
Analytical Chemistry
The compound is also employed in analytical chemistry as a reagent:
- Detection and Quantification : It aids in the detection and quantification of specific analytes in complex mixtures. Its reactivity allows for the development of sensitive analytical methods that can be applied in environmental monitoring and quality control .
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Organic Synthesis | Coupling reactions for complex molecules | Efficient formation of carbon-carbon bonds |
| Pharmaceutical Development | Drug design targeting biological pathways | Potential treatments for various conditions |
| Material Science | Polymer formulation enhancing thermal/mechanical properties | Improved material performance |
| Analytical Chemistry | Detection/quantification of analytes | Development of sensitive analytical methods |
Case Studies and Research Findings
- Synthesis of Macrocyclic Polyamines : A study demonstrated the effectiveness of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl derivatives as coupling reagents in synthesizing macrocyclic polyamines with minimal racemization .
- Anticancer Activity : Research has shown that certain benzotriazine derivatives exhibit significant anticancer activity by inhibiting specific cancer cell lines, highlighting their potential as therapeutic agents .
- Material Enhancement : In material science applications, the incorporation of this compound into polymer matrices resulted in enhanced mechanical properties and thermal stability, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2H-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the context, but they often include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key structural analogues include:
a) [3-(3-Methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate (CAS: 859138-57-1)
- Core Structure: Replaces the benzotriazinone with a chromen-4-one (coumarin derivative) substituted with a 3-methoxyphenoxy group and a methyl group.
- Functional Implications: The chromenone core is associated with fluorescence, antioxidant, and anticoagulant activities, while the methoxyphenoxy group may enhance lipophilicity and membrane permeability .
b) Marine Actinomycete-Derived Benzodioxole Derivatives
- Core Structure : Natural benzodioxole-carboxylates (e.g., salternamide E) often incorporate polyketide or peptide backbones.
- Functional Implications : These compounds exhibit antimicrobial and anticancer activities, attributed to their ability to disrupt microbial membranes or inhibit enzymes like topoisomerases .
c) Plant-Derived Benzodioxole Esters
Comparative Data Table
Key Research Findings
Synthetic vs. Natural Analogues :
- The target compound’s synthetic origin allows for precise structural control, enhancing reproducibility in drug development compared to plant-derived mixtures, which exhibit variable efficacy due to trace components .
- Marine-derived benzodioxoles (e.g., salternamide E) demonstrate higher structural diversity but require complex purification steps, limiting scalability .
Bioactivity Mechanisms: Benzotriazinone vs. Chromenone: The benzotriazinone group may act as a photoactive agent or kinase inhibitor, while chromenones are more associated with DNA intercalation or reactive oxygen species (ROS) modulation . Benzodioxole ester: Enhances metabolic stability in synthetic compounds compared to natural esters, which are prone to hydrolysis .
Agrochemical Potential: The target compound’s benzodioxole moiety shares functional similarities with C. However, synthetic analogues may lack synergistic effects observed in plant-derived mixtures .
Methodological Considerations
- Structural Characterization: X-ray crystallography using SHELX software (e.g., SHELXL) has been critical in resolving the stereochemistry of benzotriazinone and benzodioxole derivatives .
- Bioactivity Screening : Tools like Hit Dexter 2.0 could predict the target compound’s behavior as a "dark chemical matter" (low promiscuity) compared to marine or plant-derived analogues, which may exhibit higher promiscuity due to complex biosynthesis .
Biological Activity
The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2H-1,3-benzodioxole-5-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzotriazine moiety and a benzodioxole structure, which are known for their diverse biological activities. The IUPAC name and molecular formula are as follows:
- IUPAC Name : [(dimethylamino)[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)oxy]methylidene]dimethylazanium; tetrafluoroboranuide
- Molecular Formula : C12H16BF4N5O2
- Molecular Weight : 349.10 g/mol
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit antioxidant properties. For example, a study on derivatives of benzodioxole demonstrated significant DPPH scavenging activity, suggesting that the compound may also possess antioxidant capabilities. The IC50 values of related compounds ranged from 86.3 μM to higher values for less active compounds .
Antimicrobial Properties
The benzotriazine derivatives have been studied for their antimicrobial activity. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Potential
Some studies suggest that benzotriazine derivatives may inhibit tumor growth through various mechanisms such as inducing apoptosis or inhibiting angiogenesis. Research into similar compounds has indicated potential effectiveness against cancer cell lines .
Case Study 1: Antioxidative Properties
In a comparative study of several benzodioxole derivatives, it was found that the tested compounds exhibited varying degrees of antioxidative activity. The most potent compound had an IC50 of 86.3 μM in DPPH assays . This suggests that the compound could be further evaluated for its antioxidative potential.
Case Study 2: Synthesis and Application in Drug Development
The synthesis of related benzotriazine derivatives has been explored extensively in pharmaceutical applications. For instance, tetramethyluronium salts derived from benzotriazines have been utilized as coupling agents in peptide synthesis, indicating their utility in drug development processes .
Applications in Research and Industry
The compound shows promise in various applications:
- Organic Synthesis : It serves as a reagent for coupling reactions in organic chemistry.
- Pharmaceutical Development : Its potential role in designing drug candidates targeting specific biological pathways is significant.
- Material Science : Enhancements in polymer properties through the incorporation of this compound have been noted.
| Application Area | Description |
|---|---|
| Organic Synthesis | Versatile reagent for complex molecule synthesis |
| Pharmaceutical Development | Key intermediate for drug candidates targeting diseases |
| Material Science | Improves thermal stability and mechanical strength in polymers |
| Analytical Chemistry | Aids in detecting specific analytes in complex mixtures |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
